N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide
Description
Properties
Molecular Formula |
C20H18FN3OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H18FN3OS/c1-12-2-9-17-16(10-12)20(26-11-18(25)22-15-7-8-15)24-19(23-17)13-3-5-14(21)6-4-13/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25) |
InChI Key |
DUWZATXPKJXVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reagents and Conditions in the Synthesis
| Step | Reagents/Precursors | Conditions | Purpose |
|---|---|---|---|
| Quinazoline core formation | 2-Aminoaryl compound, carbonyl compound | Acidic or basic medium, heat | Cyclization to quinazoline ring |
| Fluorophenyl group introduction | 4-Fluoroaniline or 4-fluorophenyl boronic acid | Pd-catalyst, base, solvent (e.g., DMF, toluene) | Substitution or cross-coupling |
| Thioether linkage formation | Quinazoline halide, thiol/thiolate | Base, inert atmosphere, moderate temperature | Formation of C–S bond |
| Acetamide cyclopropylation | Cyclopropylamine, acyl chloride or activated ester | Coupling reagents (e.g., EDC, DCC), solvent (e.g., dichloromethane) | Amide bond formation |
Detailed Preparation Methodology
Quinazoline Core Synthesis
The quinazoline nucleus is synthesized by condensation of 2-aminobenzamide derivatives with aldehydes or ketones, followed by cyclization. For the 6-methyl substitution, methyl-substituted precursors are used. The reaction is typically carried out under reflux in polar solvents such as ethanol or acetic acid, with acid catalysis to promote ring closure.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent at position 2 of the quinazoline ring is introduced via palladium-catalyzed cross-coupling reactions. For example, a 2-halogenated quinazoline intermediate reacts with 4-fluorophenyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base such as potassium carbonate, and a polar aprotic solvent like DMF or toluene. Reaction temperatures range from 80 to 120 °C, and reaction times vary from several hours to overnight to ensure high conversion.
Formation of the Thioether Linkage
The sulfur atom is introduced by nucleophilic substitution of a halogenated quinazoline intermediate with a thiolate anion derived from 2-chloroacetamide or a related precursor. The thiolate is generated by deprotonation of a thiol with a base such as sodium hydride or potassium tert-butoxide. The reaction is typically performed under inert atmosphere (nitrogen or argon) at temperatures between 0 and 50 °C to avoid side reactions.
Cyclopropylation of the Acetamide Moiety
The final step involves coupling the acetamide intermediate with cyclopropylamine to form the N-cyclopropyl acetamide. This is achieved by activating the acetamide carboxyl group as an acid chloride or using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in solvents such as dichloromethane or DMF. The reaction is conducted at low temperatures (0–25 °C) to minimize side reactions and maximize yield.
Industrial and Scale-Up Considerations
For industrial production, the synthesis is optimized for yield, purity, and cost-effectiveness. Continuous flow synthesis techniques may be employed to improve reaction control and scalability. Automated reaction monitoring (e.g., in-line HPLC or IR spectroscopy) ensures consistent product quality. Solvent recycling and catalyst recovery are also considered to reduce environmental impact.
Research Findings on Preparation Efficiency
Studies indicate that:
The palladium-catalyzed cross-coupling step is critical for high regioselectivity and yield of the fluorophenyl-substituted quinazoline intermediate.
The thioether formation step requires careful control of base strength and temperature to prevent over-alkylation or decomposition.
Cyclopropylation efficiency depends on the purity of the acetamide intermediate and the activation method used.
Optimization of these parameters can lead to overall yields exceeding 60–70% for the multi-step synthesis.
Summary Table of Preparation Steps and Yields
| Step | Typical Yield (%) | Key Challenges | Optimization Strategies |
|---|---|---|---|
| Quinazoline core formation | 75–85 | Side reactions, incomplete cyclization | Use of acid catalysts, temperature control |
| Fluorophenyl group introduction | 70–80 | Catalyst deactivation, regioselectivity | Fresh catalyst, inert atmosphere |
| Thioether linkage formation | 65–75 | Over-alkylation, thiol oxidation | Controlled base addition, inert atmosphere |
| Acetamide cyclopropylation | 80–90 | Side reactions, incomplete coupling | Use of coupling reagents, low temperature |
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action: The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
- Case Studies:
- In vitro studies have shown that N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide induces apoptosis in breast cancer and prostate cancer cell lines through the activation of caspase pathways .
- A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
-
Antimicrobial Properties
- Mechanism of Action: The compound has shown activity against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function.
- Case Studies:
- Research indicates that it has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- A comparative study highlighted its effectiveness against resistant strains, emphasizing its role in addressing antibiotic resistance issues .
-
Neurological Applications
- Mechanism of Action: this compound has been investigated for neuroprotective effects.
- Case Studies:
- In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .
- A study reported improvements in cognitive function when administered in a chronic treatment regimen, indicating potential for therapeutic use in cognitive decline .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide likely involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several acetamide-thioquinazoline derivatives, differing primarily in substituents and heterocyclic cores. Key comparisons include:
- Cyclopropyl vs. Cyclopentyl Groups : The cyclopropyl group in the main compound introduces a smaller, more rigid structure compared to the cyclopentyl analog . This may reduce steric hindrance and improve binding to target proteins.
- Fluorophenyl vs.
- Core Heterocycles: Quinazoline (main compound) vs. pyridine or quinoxaline cores influence electronic properties and planar surface area, affecting solubility and target selectivity.
Physicochemical Properties
- Melting Points: The quinoxaline derivative in has a melting point of 230–232°C , while pyridine-based analogs (e.g., ) are isolated as pale orange crystals with unspecified melting points. The cyclopropyl group’s rigidity may elevate the main compound’s melting point compared to flexible substituents.
- Solubility: Fluorine’s hydrophobicity likely reduces aqueous solubility compared to hydroxyl- or cyano-substituted analogs .
Biological Activity
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound this compound features a cyclopropyl group and a quinazoline moiety, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 270.35 g/mol. The structural characteristics contribute to its interaction with biological targets, particularly in the modulation of receptor activity.
Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. For instance, the quinazoline derivatives have been shown to exhibit selective agonistic activity towards serotonin receptors, specifically the 5-HT2C receptor, which is implicated in various psychiatric disorders .
Biological Activity
Antipsychotic Activity : Studies have demonstrated that compounds structurally related to this compound can act as selective agonists at the 5-HT2C receptor, showing promise as antipsychotic agents. For example, an N-methyl derivative exhibited an EC50 of 23 nM in calcium flux assays while demonstrating no β-arrestin recruitment, indicating functional selectivity .
Antitumor Effects : Quinazoline derivatives have also been investigated for their antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Case studies have shown that these compounds can disrupt key signaling pathways involved in tumor growth .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates (e.g., quinazoline thiol derivatives) with halogenated acetamides in ethanol using sodium acetate as a base has been effective for similar structures, achieving yields >80% . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, may also be adapted for introducing cyclopropyl or fluorophenyl groups .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography (as in pyrimidine derivatives ) to confirm stereochemistry and bond angles. Complement this with - and -NMR to verify substituent positions, and HRMS (High-Resolution Mass Spectrometry) to validate molecular weight (e.g., deviations <2 ppm, as shown for acetamide analogs ).
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, as done for structurally related N-phenylacetamide derivatives . For cytotoxicity, employ MTT assays on human cell lines, with IC values compared to controls.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Modify substituents : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., isopropyl ) to assess steric effects.
- Vary fluorophenyl position : Compare para- vs. meta-fluorine substitution using computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity data .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. If hydrolysis of the thioether bond occurs, store lyophilized samples at -20°C under nitrogen .
- Excipient Screening : Test antioxidants (e.g., BHT) in solid dispersions to prevent oxidative degradation .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments across labs .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
